2,5-dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
Description
Propriétés
IUPAC Name |
2,5-dimethyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-11-14(13(2)23-12)17(22)19-8-10-21-9-6-16(20-21)15-5-3-4-7-18-15/h3-7,9,11H,8,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYCUOODRDIYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of this compound are c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets through intermolecular hydrogen bonding interactions . The dihedral angle between the furan and pyridine rings in the compound is 73.52 (14)°, which may influence its binding affinity.
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, the c-Jun N-terminal kinase pathway is involved in stress response, while the CDC7 kinase pathway plays a role in cell cycle regulation.
Pharmacokinetics
The compound’sglobal reactivity and charge transfer property have been investigated using density functional theory (DFT).
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For example, inhibition of c-Jun N-terminal kinase 3 could potentially lead to reduced stress response.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s hydrogen bonding interactions and crystal structure could be affected by changes in temperature or pH.
Activité Biologique
2,5-Dimethyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and related pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N4O2, with a molecular weight of approximately 310.36 g/mol. The structure features a furan ring, a pyrazole moiety, and a pyridine ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O2 |
| Molecular Weight | 310.36 g/mol |
| Purity | Typically >95% |
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-cancer and anti-inflammatory agent.
Anticancer Activity
Recent research has shown promising results regarding the anticancer properties of this compound. Various studies have reported its cytotoxic effects against different cancer cell lines.
- Cytotoxicity Against Cancer Cell Lines
-
Mechanism of Action
- The compound appears to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. It may also inhibit key signaling pathways involved in cancer progression.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives similar to this compound:
- Study on MCF7 Cell Line
- Inhibition of Aurora-A Kinase
Summary of Findings
Comparaison Avec Des Composés Similaires
Structural Analogs with Pyridine Positional Isomers
Compound : 2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide (CAS 1448059-94-6)
- Key Difference : Pyridin-4-yl substituent instead of pyridin-2-yl .
- Positional isomerism may influence solubility or metabolic stability due to differences in electron distribution.
| Property | Target Compound (Pyridin-2-yl) | Pyridin-4-yl Analog |
|---|---|---|
| Molecular Formula | C17H18N4O2 | C17H18N4O2 |
| Molecular Weight (g/mol) | 310.35 | 310.35 |
| Substituent Orientation | Pyridine N at position 2 | Pyridine N at position 4 |
Thiophene-Substituted Analog
Compound : N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide (CAS 2034343-79-6)
- Key Difference : Thiophen-2-yl replaces pyridin-2-yl .
- Implications: Thiophene introduces a sulfur atom, increasing molecular weight (315.4 g/mol vs. 310.35 g/mol) and lipophilicity.
| Property | Target Compound (Pyridin-2-yl) | Thiophen-2-yl Analog |
|---|---|---|
| Molecular Formula | C17H18N4O2 | C16H17N3O2S |
| Molecular Weight (g/mol) | 310.35 | 315.4 |
| Aromatic System | Pyridine (N-heteroaromatic) | Thiophene (S-heteroaromatic) |
Difluoromethyl and Dibenzofuran Derivatives
Compound : 1-(Difluoromethyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide (CAS 957489-61-1)
- Key Differences :
| Property | Target Compound | Difluoromethyl-Dibenzofuran Analog |
|---|---|---|
| Core Structure | Dimethylfuran | Dibenzofuran |
| Functional Group | Pyridin-2-yl | Difluoromethyl |
| Molecular Weight (g/mol) | 310.35 | ~442.4 (estimated) |
Pyrazine and Cyclohexene Derivatives
Compounds :
- 2,5-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
- N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)tetrahydrofuran-3-carboxamide
- Key Differences :
Pharmacological and Physicochemical Implications
- Pyridine vs. Thiophene : Pyridine’s electron-deficient nature may enhance binding to polar receptors, whereas thiophene’s electron-rich system could favor hydrophobic interactions.
- Positional Isomerism : Pyridin-2-yl’s axial nitrogen may improve target engagement compared to pyridin-4-yl’s equatorial orientation.
- Fluorine and Bulkier Moieties : Difluoromethyl and dibenzofuran groups in ’s compound likely improve metabolic stability but reduce aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
